molecular formula C7H14 B156626 Methylcyclohexane-d14 CAS No. 10120-28-2

Methylcyclohexane-d14

Cat. No. B156626
CAS RN: 10120-28-2
M. Wt: 112.27 g/mol
InChI Key: UAEPNZWRGJTJPN-OBYKGMMLSA-N
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Description

Methylcyclohexane-d14 (MCH-d14) is a hydrocarbon compound composed of a cyclohexane ring with a methyl group attached to one of the carbon atoms. It is a stable, colorless liquid with a boiling point of 108.3 °C and a melting point of -82.4 °C. It is a commonly used compound in organic synthesis and has a wide range of applications in scientific research. MCH-d14 is an isotopologue of methylcyclohexane (MCH), which is a non-radioactive, stable molecule.

Scientific Research Applications

Vibrational Dynamics in Different States

Methylcyclohexane-d14 (MCH-d14) has been studied for its vibrational dynamics in various states such as liquid, undercooled liquid, crystal, and glassy states. Raman studies on MCH-d14 revealed insights into the low-frequency vibrational spectra and the CH2 rocking mode in different thermodynamic states and temperatures. This research is crucial for understanding the premelting crystal structure of MCH-d14 and its behavior under varying conditions (Abramczyk, Paradowska-Moszkowska, & Wiosna, 2003).

Role in Conformational Isomerization of Cyclohexane

MCH-d14 serves as a solvent in studies exploring the conformational inversion of cyclohexane. Research utilizing /sup 1/H FT NMR spectroscopy found that MCH-d14 influences the rate of ring inversion in cyclohexane, demonstrating the impact of solvent viscosity on reaction rates (Hasha, Eguchi, & Jonas, 1982).

Phosphorescence Studies

MCH-d14 was used in studies analyzing the phosphorescence vibrational structure of p‐chlorobenzaldehyde (PCB). The research observed different phosphorescence spectra in MCH-d14 under various cooling rates, indicating its role in influencing the spectral behavior of PCB in different crystalline modifications (Khalil & Goodman, 1976).

Hydrogenation Kinetics Analysis

MCH-d14 played a key role in the investigation of the hydrogenation kinetics of toluene. Using neutron diffraction, the hydrogenation process of toluene-d8 to MCH-d14 was studied, revealing that liquid reorganization within pores is a critical step in this reaction (Falkowska et al., 2016).

Pyrolysis and Combustion Chemistry

Studies on the pyrolysis and combustion of methylcyclohexane, including MCH-d14, provided essential insights into the combustion chemistry of alkylated cyclohexanes, crucial for developing kinetic models of larger cycloalkanes and practical fuels (Wang et al., 2014).

Safety and Hazards

Methylcyclohexane-d14 is classified as a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It can cause skin irritation and serious eye irritation. It may also cause drowsiness or dizziness. It is toxic to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

It’s worth noting that deuterated compounds are often used in scientific research, particularly in nuclear magnetic resonance (nmr) studies, due to their unique properties .

Mode of Action

As a deuterated compound, it may interact with its targets in a similar manner to its non-deuterated counterpart, Methylcyclohexane . The presence of deuterium (D) instead of hydrogen (H) could potentially alter the compound’s interactions due to the kinetic isotope effect, which refers to the change in reaction rate caused by the substitution of a light isotope with a heavier one .

Biochemical Pathways

One study mentioned the dehydrogenation of methylcyclohexane over pt-based catalysts . This suggests that Methylcyclohexane-d14 might be involved in similar reactions, potentially affecting pathways related to hydrocarbon metabolism.

Pharmacokinetics

It is a liquid at room temperature with a density of 0.88 g/mL . It has a boiling point of 101 °C and a melting point of -126 °C . These properties could influence the compound’s bioavailability and pharmacokinetics.

Result of Action

As a deuterated compound, it may have similar effects to its non-deuterated counterpart, Methylcyclohexane, but with potential differences due to the presence of deuterium .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its flammability and reactivity may be affected by temperature and pressure . Additionally, the compound’s stability and efficacy could be influenced by the presence of other substances in the environment .

properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6-undecadeuterio-6-(trideuteriomethyl)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14/c1-7-5-3-2-4-6-7/h7H,2-6H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEPNZWRGJTJPN-OBYKGMMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C([2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80905983
Record name 1-(~2~H_3_)Methyl(~2~H_11_)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80905983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10120-28-2
Record name Methylcyclohexane-d14
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10120-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2H14)Methylcyclohexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010120282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(~2~H_3_)Methyl(~2~H_11_)cyclohexane
Source EPA DSSTox
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Record name [2H14]methylcyclohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is Methylcyclohexane-d14 used to study reaction mechanisms?

A: this compound acts as a valuable isotopic tracer in deciphering reaction pathways. For instance, when mixtures of n-octane-d18/methylcyclohexane-d0 and n-octane-d0/methylcyclohexane-d14 are subjected to catalytic conversion with Pt/SiO2 and Pt/Al2O3, the deuterium distribution provides insights into the reaction mechanism. At high temperatures (482°C), the absence of deuterium exchange in the reactants but its presence in the products suggests a mechanism where reactant adsorption is the rate-limiting step. []

Q2: What unique properties of this compound make it suitable for NMR studies?

A: The presence of deuterium in this compound offers distinct advantages in Nuclear Magnetic Resonance (NMR) spectroscopy. Its use minimizes solvent signals, enhancing the visibility of signals from the compounds of interest. This is particularly useful in studies involving diffusion-ordered spectroscopy (DOSY) experiments. For example, in a study investigating halogen bond-driven aggregation, this compound was used as the solvent to monitor the formation of a halogen-bond-stabilized complex between pyridine and para-iodotetrafluoropyridine upon cooling. The deuterated solvent allowed for clear observation of the changes in diffusion coefficients of the interacting molecules. []

Q3: Can this compound be used to study hydrogen atom behavior in low-temperature glasses?

A: Yes, this compound plays a crucial role in unraveling the behavior of hydrogen atoms in low-temperature glassy matrices. Research demonstrates that while trapped hydrogen atoms can be generated by photolyzing hydrogen iodide (HI) in 3-methylheptane-d18 and this compound glasses, this is not observed in 3-methylpentane-h14 glass at 30 K. [] This finding suggests a significant influence of the matrix structure and isotopic composition on hydrogen atom trapping.

Q4: How does this compound contribute to understanding bioremediation processes?

A: this compound serves as a surrogate for methylcyclohexane in investigations focused on anaerobic hydrocarbon bioremediation. By introducing this compound into contaminated aquifers and monitoring the formation of deuterated metabolites, researchers can assess in situ biotransformation rates. This approach has revealed that anaerobic biodegradation can occur much faster in situ than suggested by laboratory studies, highlighting the importance of field-based investigations. []

Q5: How does the deuteration of methylcyclohexane affect charge trapping in irradiated systems?

A: Studies using gamma-irradiated glassy matrices of methylcyclohexane and its deuterated counterpart, this compound, provide valuable insights into isotope effects on charge trapping. Notably, a higher yield of trapped electrons (e−t) is observed in deuterated matrices compared to their protiated counterparts at 77 K. [] This difference is attributed to isotopic effects on the charge trapping and scavenging processes within the glassy matrix.

Q6: Beyond reaction mechanisms, what other physicochemical properties can be studied using this compound?

A: this compound proves beneficial in investigating the influence of pressure on dynamic solvent effects. Research employing high-pressure nuclear magnetic resonance spectroscopy, utilizing this compound as a solvent, allows for the exploration of how pressure affects the rotation rate of coordinated ethylene in organometallic compounds. []

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